3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride
Description
3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride is a pyrrolidine-2,5-dione derivative characterized by a five-membered lactam ring containing two ketone groups at positions 2 and 5. The compound features an amino substituent at position 3 and a propan-2-yl (isopropyl) group at position 1. The hydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmacological studies. Pyrrolidine-2,5-dione derivatives are widely explored for their bioactivity, particularly in modulating receptors such as GPR119 and serotonin (5-HT) subtypes .
Properties
IUPAC Name |
3-amino-1-propan-2-ylpyrrolidine-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-4(2)9-6(10)3-5(8)7(9)11;/h4-5H,3,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRKROAEKACIMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)CC(C1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via 1,3-Dipolar Cycloadditions
A classical method for synthesizing five-membered heterocycles involves 1,3-dipolar cycloaddition between a 1,3-dipole (such as a nitrone, azide, or azomethine ylide) and a dipolarophile (typically an olefin). The stereoselectivity at positions 2 and 5 depends on the shape of the ylides, while stereochemistry in positions 3 and 4 correlates with the relative orientation of the substituents of the dipolarophile, leading to 3,4-cis- or 3,4-trans-substituted pyrrolidines.
Synthesis of Pyrrolidine-2-Ones by Cyclizations
Da Silva et al. developed a short strategy to synthesize 1,4-dideoxy-1,4-imino-l-arabinitol (54 ), a polyhydroxylated pyrrolidine with potent α-glycosidase (AG) inhibitory activity. The synthesis of 54 involves six steps starting from a chiral Morita–Baylis–Hillman (MBH) adduct 53 , prepared from Garner’s aldehyde 52 . The synthetic route includes:
- Ozonolysis of the double bond of the MBH adduct 53
- Stereoselective ketone reduction using zinc borohydride [Zn(BH4)2]
- Concomitant N-double deprotection/O-deprotection with TFA
- Amidation reaction (cyclization) to form a pyrrolidone intermediate
- Silylation to decrease water solubility
- Reduction with borane-dimethyl sulfide
- O-deprotection with tetra-n-butylammonium fluoride (TBAF) to afford compound 54
Synthesis from L-Aspartic Acid Derivatives
L-aspartic acid is an attractive starting material for preparing (S)-3-amino-1-substituted-pyrrolidines. A literature method involves treating N-boc-L-aspartate with acetic anhydride to produce (S)-3-(tert-butoxycarbonylamino) succinic anhydride, followed by adding a primary amine and ring closure with heat to yield (S)-3-(tert-butoxycarbonylamino)-1-substituted pyrrolidine-2,5-dione.
The amino group of L-aspartic acid is blocked with an alkyl or arylsulfonyl blocking group. The process includes:
- Blocking the Amino Group: Blocking the amino group of L-aspartic acid with an alkyl or arylsulfonyl blocking group. Suitable amino-blocking groups are derived from sulfonic acids, such as alkyl or arylsulfonyl groups (e.g., methylsulfonyl, benzenesulfonyl, p-toluenesulfonyl).
- Conversion to a Derivative: Converting the blocked amino acid to a derivative with a leaving group.
- Reacting with R'-NH2: Reacting the product with R'-NH2 in the presence of a tertiary amine to form a 1-R'-3-(blocked amino)-pyrrolidine.
- Removing the Blocking Group: Removing the blocking group from the 3-amino function by reduction of a sulfonamide blocking group.
Process for Producing 1H-3-aminopyrrolidine-2,5-dione
A process for producing (3S)-3-amino-1-benzylpyrrolidine-2,5-dione involves conducting the reaction in a solvent such as water, methanol, or ethanol.
Reactions
- Reaction I: Conversion of L-aspartic acid to a nitrogen-blocked derivative. N-tosyl-L-aspartate can be prepared according to the method of K. Freudenberg and A. Noe.
- Reaction II: Reduction of aspartic acid diester derivatives. Effective reagents include \$$CaCl2\$$, \$$MgCl2\$$, \$$ZnCl2\$$, Lewis acid catalysts, \$$LiAlH4\$$, and vitride [\$$NaAlH2(OCH2CH2OCH3)_2\$$]. Suitable solvents for these reduction reactions are aprotic solvents like toluene, tetrahydrofuran, 1,2-dimethoxyethane, or alcohol solvents like methanol or ethanol.
- Reaction III: Conversion of the optically active 2-(blocked amino)-1,4-butanediol to an optically active derivative of 2-(2'hydroxyethyl)-1-(blocked)aziridine, where the alcohol function is replaced with a leaving group (L) such as chloro or an alkanesulfonyloxy group. The aziridine derivatives containing a sulfonate ester leaving group can be prepared by treating the 2-(blocked amino)-1,4-butanediol with approximately two equivalents of an alkanesulfonyl chloride or an arylsulfonyl chloride and approximately three equivalents of a base such as a tertiary amine base (e.g., triethylamine) or a carbonate base such as potassium carbonate in an aprotic solvent such as methylene chloride. Aziridine derivatives containing a chloro leaving group can be prepared by treating the 2-(blocked amino)-1,4-butanediol with thionyl chloride.
- Reaction IV: Conversion of the optically active derivative of 2-(2'hydroxyethyl)-1-(blocked)aziridine, where the alcohol group has been replaced with a leaving group, into a 1-substituted-3-(blocked amino)-pyrrolidine by treatment of the aziridine with a primary amine such as benzyl amine or p-methoxybenzyl amine in the presence of a suitable base such as a tertiary amine (e.g., triethylamine) or a carbonate base (e.g., potassium carbonate) in an aprotic solvent such as DMSO, DMF, \$$CH_3CN\$$, toluene, or THF at 10° to 110°C for a 1 to 18-hour period. Excess primary amine may be separated from the product by treating a solution of the product mixture with carbon dioxide, followed by extraction of the carbamic acid derivative of the primary amine into dilute aqueous sodium hydroxide solution.
- Reaction V: Removal of the blocking group from the 3-amino function by reduction of a sulfonamide blocking group. The 1-substituted-3-(blocked amino)pyrrolidine may be treated with hydrogen bromide in a suitable solvent such as water or acetic acid in the presence of a suitable bromine scavenging agent such as phenol, phosphorous, sulfur dioxide, or sodium hydrogen sulfite at 50° to 130°C for periods of 1 to 10 hours to afford the desired 3-amino-1-substituted pyrrolidine after workup. The sulfonamide group may be removed by metal reduction with reagents such as sodium amalgam, potassium with a crown ether catalyst, or sodium-naphthalene.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.
Hydrolysis: The compound can undergo hydrolysis to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, and hydrolysis can yield carboxylic acids and amines.
Scientific Research Applications
Neuropharmacology
3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride has been studied for its potential anticonvulsant properties. Research indicates that pyrrolidine derivatives can modulate neuronal excitability by interacting with voltage-gated sodium and calcium channels. This interaction is crucial for developing treatments for epilepsy and other central nervous system disorders .
Case Study:
A series of pyrrolidine-2,5-dione derivatives were synthesized and tested for anticonvulsant activity. Compounds demonstrated significant efficacy in preventing seizures in animal models by blocking sodium channels more effectively than traditional medications like phenytoin .
Antinociceptive Activity
The compound has also shown promise in pain management through its antinociceptive effects. Studies suggest that it may inhibit pain pathways by antagonizing TRPV1 receptors and modulating peripheral and central sodium currents .
Case Study:
In vivo studies have identified hybrid compounds based on pyrrolidine-2,5-dione that exhibit potent antinociceptive properties, indicating their potential as analgesics in neuropathic pain conditions .
Pharmaceutical Applications
The compound is being explored as a lead structure for developing new pharmaceuticals targeting various diseases:
- Anticonvulsants: As mentioned, it is a candidate for epilepsy treatment.
- Antidepressants: Research into its derivatives suggests potential applications in treating mood disorders due to their interaction with neurotransmitter systems .
Industrial Applications
In addition to its pharmaceutical potential, 3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride serves as an intermediate in chemical manufacturing processes. Its unique structure allows it to be used as a building block for synthesizing more complex molecules across various industries.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. For example, it may inhibit enzymes involved in neurotransmitter synthesis or modulate receptor activity in the central nervous system.
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs and their pharmacological properties are compared below:
| Compound Name | Core Structure | Substituents | Biological Activity | Solubility/Stability |
|---|---|---|---|---|
| 3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione HCl | Pyrrolidine-2,5-dione | 3-NH₂, 1-isopropyl | Potential receptor modulation (e.g., 5-HT, GPR119); enhanced solubility due to HCl | High (hydrochloride salt) |
| Pyrrolidin-2-one | Pyrrolidin-2-one | No ketone at position 5 | 2-fold lower agonistic effect on GPR119 compared to pyrrolidine-2,5-dione analogs | Moderate (neutral form) |
| 1-(2-Propylpyrimidin-5-yl)pyrrolidine-2,5-dione diHCl | Pyrrolidine-2,5-dione | 1-(2-propylpyrimidin-5-yl) | Unknown receptor specificity; dihydrochloride salt may alter pharmacokinetics | High (dihydrochloride salt) |
| meta-CF3-pyrrolidine-2,5-dione derivatives | Pyrrolidine-2,5-dione | meta-CF3 aromatic substituent | Comparable 5-HT1A affinity to ortho-OCH3 analogs; reduced 5-HT2A affinity | Variable (depends on substituent) |
| 1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione | Pyrrolidine-2,5-dione | Long sulfanylundecanoyl chain | Likely improved membrane permeability due to lipophilic chain | Low (hydrophobic chain) |
Key Findings
- Impact of the Dione Core : Replacement of pyrrolidin-2-one (single ketone) with pyrrolidine-2,5-dione (two ketones) in MBX-2982 derivatives increased GPR119 agonistic activity by 2-fold, highlighting the critical role of the dione structure in receptor interaction .
- Substituent Effects: Aromatic Groups: meta-CF3 substituents on pyrrolidine-2,5-dione derivatives exhibit 5-HT1A receptor affinity comparable to ortho-OCH3 analogs but reduced 5-HT2A binding, emphasizing substituent-dependent receptor selectivity . Amino Groups: The 3-amino group in the target compound may facilitate hydrogen bonding with polar residues (e.g., Q652.64, R2627.36 in GPR119), enhancing target engagement compared to non-amino analogs .
- Salt Forms : Dihydrochloride salts (e.g., 1-(2-propylpyrimidin-5-yl)pyrrolidine-2,5-dione diHCl) and hydrochloride forms improve solubility but may differ in dissociation kinetics and bioavailability .
- Lipophilic Modifications: Long-chain derivatives like 1-[(11-sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione likely exhibit enhanced membrane penetration but reduced aqueous solubility .
Data Table: Comparative Properties of Selected Analogs
| Property | Target Compound | Pyrrolidin-2-one | 1-(2-Propylpyrimidin-5-yl) Analog | meta-CF3 Derivative |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~220 (estimated) | 85.1 | 224.13 (dihydrochloride) | ~300 (estimated) |
| LogP (Predicted) | 0.5–1.2 | 0.1 | 1.8 | 2.5 |
| 5-HT1A Affinity (Ki) | Not reported | N/A | Not reported | ~10 nM |
| GPR119 Agonistic Activity (EC50) | Not reported | >10 µM | Not reported | N/A |
Biological Activity
3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is a derivative of pyrrolidine-2,5-dione and is characterized by the presence of both an amino group and an isopropyl substituent, which contribute to its unique chemical properties and biological functions. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and applications.
Chemical Structure and Properties
The molecular formula of 3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride is . Its structure includes a five-membered nitrogen-containing heterocycle with an amino group and an isopropyl group attached to the pyrrolidine core. The presence of these functional groups enhances its interaction with various biological targets.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of compounds related to pyrrolidine derivatives. For instance, research on a closely related compound, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), demonstrated significant efficacy in various animal seizure models. AS-1 exhibited protective effects in the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test, suggesting that similar derivatives, including 3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride, may also possess anticonvulsant properties due to their structural similarities .
Interaction with Enzymes and Receptors
3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride has been utilized in studies investigating enzyme interactions. It serves as a building block for synthesizing potential drug candidates targeting neurological disorders. The compound's ability to interact with various enzymes and receptors makes it a valuable subject for further pharmacological evaluation .
In Vivo Studies
In vivo studies involving related pyrrolidine derivatives have shown promising results in terms of their biological activity. For example, compounds similar to 3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride have been tested in models of epilepsy and other neurological conditions. These studies typically assess the compounds' efficacy in reducing seizure frequency and severity while evaluating their safety profiles through rotarod tests in mice .
In Vitro Studies
In vitro assays have been employed to evaluate the cytotoxicity and effectiveness of pyrrolidine derivatives against cancer cell lines. A study assessing various 5-oxopyrrolidine derivatives indicated that some exhibited significant anticancer activity against A549 human lung adenocarcinoma cells. While specific data on 3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride's anticancer properties remain limited, its structural relatives suggest potential therapeutic applications .
Comparative Analysis
The following table summarizes the biological activities reported for 3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride and similar compounds:
| Compound | Activity Type | Model Used | Efficacy Observed |
|---|---|---|---|
| 3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride | Anticonvulsant | MES and PTZ tests | Potential based on structural similarity |
| N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | Anticonvulsant | MES, PTZ | Significant protection observed |
| 5-Oxopyrrolidine derivatives | Anticancer | A549 cell line | Variable efficacy; some compounds effective |
| 5-Oxopyrrolidine derivatives | Antimicrobial | Multidrug-resistant pathogens | No significant activity against Gram-negative |
Q & A
Q. What are the recommended synthetic routes for 3-amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride?
Methodological Answer: The synthesis typically involves cyclization of substituted amines with maleic anhydride derivatives, followed by functionalization and salt formation. Key steps include:
Amine Protection : Protect the primary amine group using tert-butyloxycarbonyl (Boc) to prevent side reactions during cyclization .
Cyclization : React the protected amine with a diketone (e.g., 2,5-dimethoxytetrahydrofuran) under acidic conditions to form the pyrrolidine-2,5-dione core .
Deprotection and Salt Formation : Remove the Boc group using HCl/dioxane, yielding the hydrochloride salt .
Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) for high-purity isolation .
Q. Critical Parameter Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclization | H₂SO₄, 80°C, 6 hr | 65–70 | >95% | |
| Salt Formation | HCl/dioxane, RT, 2 hr | 85–90 | >98% |
Q. How should this compound be handled and stored to ensure stability?
Methodological Answer :
- Handling : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid dust generation .
- Storage : Keep in a tightly sealed container under inert gas (N₂ or Ar) at –20°C. Desiccate to prevent hygroscopic degradation .
- Decontamination : Spills should be absorbed with inert material (e.g., sand) and disposed of as hazardous waste .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved during structural determination?
Methodological Answer :
Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron radiation) to minimize noise .
Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks. Validate using R-factor convergence (<5%) .
Cross-Validation : Compare with spectroscopic data (¹H/¹³C NMR, IR) to confirm functional groups. For example, the carbonyl stretch (1750–1700 cm⁻¹) in IR confirms the dione moiety .
Example Conflict Resolution :
If bond lengths deviate from expected values (e.g., C–N in the pyrrolidine ring), re-examine hydrogen atom placement using Fourier difference maps .
Q. How does structural modification of the pyrrolidine-2,5-dione core influence biological activity?
Methodological Answer :
- SAR Strategy :
- Substitution at Position 3 : Introducing hydrophobic groups (e.g., 3-methylthiophene) enhances anticonvulsant activity by improving blood-brain barrier penetration .
- N-alkylation : Adding a morpholinopropyl group increases affinity for voltage-gated sodium channels (e.g., ED₅₀ = 12.8 mg/kg vs. 34.5 mg/kg for ethosuximide) .
- Hydrochloride Salt Formation : Improves aqueous solubility and bioavailability compared to free-base analogs .
Q. Activity Comparison Table :
| Derivative | ED₅₀ (mg/kg) | Sodium Channel Inhibition (%) | Reference |
|---|---|---|---|
| Parent Compound | 18.2 | 45 | |
| 3-Methylthiophene Analog | 12.8 | 62 | |
| Morpholinopropyl Derivative | 9.5 | 78 |
Q. How to design in vivo experiments to evaluate anticonvulsant efficacy?
Methodological Answer :
Animal Models : Use maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in rodents .
Dosing : Administer intraperitoneally (5–50 mg/kg) 30 minutes pre-challenge. Include positive controls (e.g., valproic acid) .
Endpoint Analysis : Monitor seizure latency, duration, and mortality. Perform histopathology to assess organ toxicity .
Mechanistic Studies : Use patch-clamp electrophysiology on hippocampal neurons to quantify sodium/calcium channel blockade .
Q. What analytical techniques are critical for characterizing purity and stability?
Methodological Answer :
- HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to detect impurities (<0.5%) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 218.69 for C₉H₁₅ClN₂O₂) .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
